Systems Pharmacology of JNJ-28583867: A First-in-Class Dual Histamine H3 Receptor Antagonist and Serotonin Reuptake Inhibitor
Systems Pharmacology of JNJ-28583867: A First-in-Class Dual Histamine H3 Receptor Antagonist and Serotonin Reuptake Inhibitor
Executive Rationale: The Polypharmacology Paradigm
The clinical management of major depressive disorder (MDD) frequently relies on Selective Serotonin Reuptake Inhibitors (SSRIs). While effective at elevating synaptic serotonin (5-HT) to modulate mood, SSRIs are notoriously associated with treatment-emergent lethargy, somnolence, and residual cognitive blunting. Historically, clinicians have attempted to counteract this by co-administering wake-promoting agents (e.g., modafinil). However, polypharmacy introduces significant pharmacokinetic (PK) and pharmacodynamic (PD) mismatches, leading to inconsistent target engagement and increased side-effect liabilities.
JNJ-28583867 was rationally designed to solve this mismatch through single-molecule polypharmacology. By combining potent inhibition of the serotonin transporter (SERT) with selective antagonism of the histamine H3 receptor (H3R) within a single chemical scaffold, the molecule ensures perfectly synchronized PK/PD profiles ()[1]. The H3 receptor functions primarily as a presynaptic autoreceptor; its antagonism disinhibits the release of histamine in the cortex and hypothalamus, driving a potent wake-promoting effect that directly counteracts SSRI-induced lethargy ()[2].
Molecular Binding Profile and Selectivity
The structural core of JNJ-28583867 (a 1,2,3,4-tetrahydro-isoquinoline derivative) was optimized to satisfy the distinct orthosteric binding requirements of both a G-protein coupled receptor (H3R) and a solute carrier protein (SLC6A4/SERT) ()[3].
Crucially, the molecule was engineered to maintain strict selectivity against the dopamine transporter (DAT) and norepinephrine transporter (NET). This exclusion is a deliberate, causal design choice: inhibiting DAT or NET alongside SERT and H3R would introduce severe psychostimulant liabilities and cardiovascular risks.
Table 1: In Vitro Binding Affinities of JNJ-28583867
| Target Protein | Binding Affinity ( Ki ) | Selectivity Ratio (vs. SERT) | Functional Consequence |
| SERT (Human) | 3.7 nM | 1x (Reference) | Blockade of 5-HT reuptake; Antidepressant efficacy |
| H3 Receptor (Human) | 10.6 nM | ~2.8x | Disinhibition of histamine release; Wakefulness |
| DAT (Human) | > 100 nM | > 30x | Avoidance of psychostimulant addiction liability |
| NET (Human) | > 100 nM | > 30x | Avoidance of extreme sympathetic/cardiovascular drive |
(Data aggregated from primary pharmacological characterization[1])
Mechanism of Action: Network Neurochemistry
The dual mechanism of JNJ-28583867 operates across two distinct synaptic domains. At the serotonergic synapse, the molecule acts post-release, physically occluding the SERT channel to prevent the reuptake of 5-HT, thereby prolonging its dwell time in the synaptic cleft. Concurrently, at histaminergic synapses, the molecule acts pre-synaptically. By antagonizing the Gi/o -coupled H3 autoreceptor, it prevents the negative feedback loop normally triggered by endogenous histamine, leading to sustained vesicular release of histamine into the cortex ()[4].
Dual signaling pathway of JNJ-28583867 mediating wakefulness and antidepressant efficacy.
Experimental Methodologies: Validating the Pharmacodynamic Axis
To rigorously validate a dual-acting molecule, researchers must establish a causal chain from physical target engagement to neurochemical output, and finally to behavioral efficacy. The following protocols represent the gold-standard, self-validating workflows used to characterize JNJ-28583867.
Protocol A: Ex Vivo Receptor Occupancy (Target Engagement)
Causality: Before behavioral claims can be made, it must be proven that the molecule crosses the blood-brain barrier and physically occupies both targets simultaneously at the administered dose.
-
Dosing & Extraction: Administer JNJ-28583867 subcutaneously (0.3 - 3.0 mg/kg) to rodent subjects. Euthanize at 1-hour post-dose and rapidly dissect the frontal cortex.
-
Radioligand Displacement: Homogenize the tissue and incubate aliquots with target-specific radioligands ( [3H] -citalopram for SERT; [3H] -R- α -methylhistamine for H3R).
-
Self-Validation Mechanism: A vehicle-treated cohort is processed in parallel to establish a 100% receptor availability baseline. Occupancy is calculated strictly as the percent reduction in radioligand binding relative to this internal control, negating inter-assay variations in tissue preparation[1].
Protocol B: In Vivo Microdialysis (Functional Neurochemistry)
Causality: Ex vivo binding does not guarantee functional modulation. Microdialysis is employed to quantify the actual extracellular, synaptically available 5-HT in freely moving animals, providing a direct functional readout of SERT inhibition in real-time.
-
Surgical Implantation: Stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex.
-
Perfusion & Sampling: Perfuse artificial cerebrospinal fluid (ACSF) at 1.5 µL/min. Collect dialysate fractions every 20 minutes for HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) analysis.
-
Self-Validation Mechanism: A mandatory 4-hour pre-dose baseline sampling period is enforced. If the baseline 5-HT concentration fluctuates by >10%, the subject is excluded. This strict criterion ensures that subsequent monoamine elevations (observed at doses ≥ 0.3 mg/kg for JNJ-28583867) are definitively drug-induced, rather than artifacts of probe-insertion trauma[4].
Protocol C: Imetit-Induced Drinking Model (Behavioral Validation)
Causality: Imetit is a selective H3 receptor agonist known to induce a highly specific drinking behavior in rats. Reversing this behavior with JNJ-28583867 provides an isolated, quantifiable in vivo functional readout of central H3 antagonism, separating it from the SERT-mediated effects.
-
Baseline Establishment: On Day 1, record baseline water intake for all subjects to establish individual norms.
-
Challenge: On Day 2, pre-treat with JNJ-28583867 (3–10 mg/kg i.p.), followed by an Imetit challenge.
-
Self-Validation Mechanism: Day 2 volumetric data is strictly normalized against the Day 1 baseline for each specific animal. This internal normalization ensures that inherent biological variations in thirst or baseline hydration do not confound the H3-dependent behavioral readout[5].
Experimental workflow validating target engagement, neurochemistry, and behavior.
Translational Efficacy & Conclusion
The culmination of these self-validating workflows demonstrates that JNJ-28583867 achieves its intended polypharmacological goals. In behavioral models, doses of 3–30 mg/kg (p.o.) yield significant antidepressant-like activity in the mouse tail suspension test, driven by SERT inhibition[5]. Simultaneously, EEG/EMG sleep state analysis reveals that doses as low as 1–3 mg/kg (s.c.) cause a dose-dependent increase in time spent awake, mirrored by a potent suppression of REM and NREM sleep, driven by H3 antagonism[5].
With an oral bioavailability of 32% and a half-life of 6.9 hours in rat models[1], JNJ-28583867 serves as a robust prototype for next-generation psychiatric therapeutics. By embedding two complementary mechanisms into a single molecule, it offers a blueprint for treating depressive disorders characterized by hypersomnia or severe fatigue, entirely bypassing the PK/PD liabilities of clinical polypharmacy.
References
-
Barbier, A. J., et al. (2007). "Pharmacological characterization of JNJ-28583867, a histamine H3 receptor antagonist and serotonin reuptake inhibitor." European Journal of Pharmacology, 576(1-3), 43-54. URL:[Link]
-
Zhang, X. (2019). "Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction." IntechOpen. URL: [Link]
-
Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. URL:[Link]
-
Gemkow, M. J., et al. (2010). "Histamine H3 Receptor as a Drug Discovery Target." Journal of Medicinal Chemistry, 54(13), 4339–4349. URL:[Link]
Sources
- 1. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Introductory Chapter: From Measuring Serotonin Neurotransmission to Evaluating Serotonin Post-Receptor Signaling Transduction | IntechOpen [intechopen.com]
- 5. ovid.com [ovid.com]
